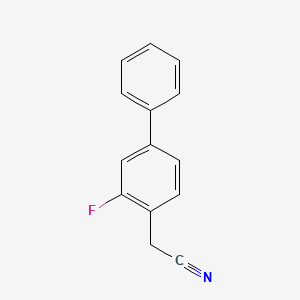
3-Fluorobiphenyl-4-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluorobiphenyl-4-acetonitrile is an organic compound with the molecular formula C14H10FN It is a derivative of biphenyl, where a fluorine atom is substituted at the third position and an acetonitrile group is attached to the fourth position of the biphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobiphenyl-4-acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobiphenyl, which can be prepared by the fluorination of biphenyl.
Nitrile Introduction: The introduction of the acetonitrile group can be achieved through a reaction with acetonitrile in the presence of a suitable catalyst, such as a Lewis acid. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
3-Fluorobiphenyl-4-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom in the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: 3-Fluorobiphenyl-4-carboxylic acid.
Reduction: 3-Fluorobiphenyl-4-ethylamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
3-Fluorobiphenyl-4-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated biphenyls with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-Fluorobiphenyl-4-acetonitrile exerts its effects depends on the specific application
Binding to Enzymes: The nitrile group can form interactions with enzyme active sites, potentially inhibiting or modifying enzyme activity.
Pathways Involved: The compound may affect pathways involving aromatic compounds, such as those related to signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
4-Fluorobiphenyl: Similar structure but lacks the acetonitrile group.
3-Fluorobiphenyl-4-carboxylic acid: An oxidized derivative of 3-Fluorobiphenyl-4-acetonitrile.
3-Fluorobiphenyl-4-ethylamine: A reduced derivative of this compound.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an acetonitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C14H10FN |
|---|---|
分子量 |
211.23 g/mol |
IUPAC 名称 |
2-(2-fluoro-4-phenylphenyl)acetonitrile |
InChI |
InChI=1S/C14H10FN/c15-14-10-13(7-6-12(14)8-9-16)11-4-2-1-3-5-11/h1-7,10H,8H2 |
InChI 键 |
IBLRXNVZKVSCJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CC#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


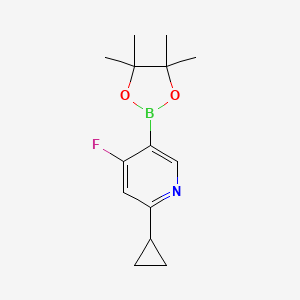
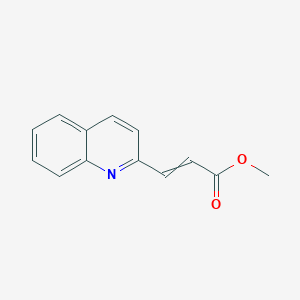
![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
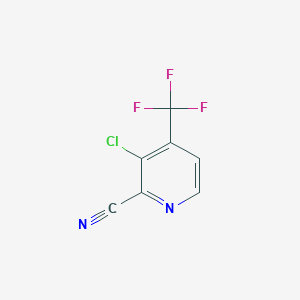
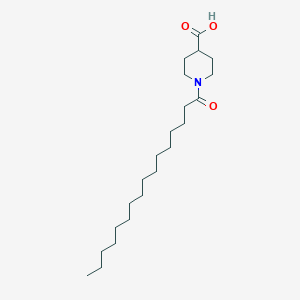
![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)


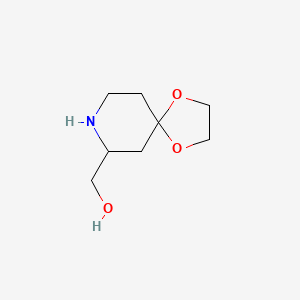

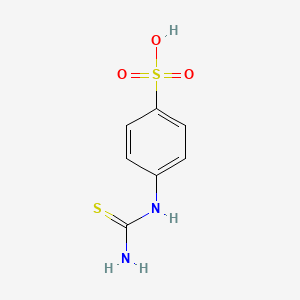

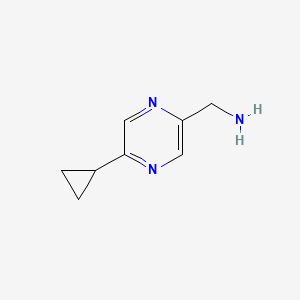
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
